4-Tert-butyl-2-cyclopropoxyaniline 4-Tert-butyl-2-cyclopropoxyaniline
Brand Name: Vulcanchem
CAS No.:
VCID: VC19856660
InChI: InChI=1S/C13H19NO/c1-13(2,3)9-4-7-11(14)12(8-9)15-10-5-6-10/h4,7-8,10H,5-6,14H2,1-3H3
SMILES:
Molecular Formula: C13H19NO
Molecular Weight: 205.30 g/mol

4-Tert-butyl-2-cyclopropoxyaniline

CAS No.:

Cat. No.: VC19856660

Molecular Formula: C13H19NO

Molecular Weight: 205.30 g/mol

* For research use only. Not for human or veterinary use.

4-Tert-butyl-2-cyclopropoxyaniline -

Specification

Molecular Formula C13H19NO
Molecular Weight 205.30 g/mol
IUPAC Name 4-tert-butyl-2-cyclopropyloxyaniline
Standard InChI InChI=1S/C13H19NO/c1-13(2,3)9-4-7-11(14)12(8-9)15-10-5-6-10/h4,7-8,10H,5-6,14H2,1-3H3
Standard InChI Key ULWHYROXUSSVGT-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)C1=CC(=C(C=C1)N)OC2CC2

Introduction

Synthetic Pathways and Reaction Optimization

Nucleophilic Aromatic Substitution

A common route to synthesize ortho-substituted anilines involves nucleophilic aromatic substitution (NAS). For 4-tert-butyl-2-cyclopropoxyaniline, this method typically starts with 4-tert-butyl-2-fluoroaniline. Cyclopropoxide ions, generated from cyclopropanol using a strong base like sodium hydride, displace the fluorine atom under heated conditions (80–120°C) in polar aprotic solvents such as dimethylformamide (DMF). Yields for this reaction range from 45% to 65%, depending on the purity of starting materials and reaction time .

Reaction Conditions:

  • Solvent: DMF

  • Temperature: 100°C

  • Base: NaH

  • Time: 12–24 hours

Palladium-Catalyzed Cross-Coupling

Alternative methodologies employ palladium-catalyzed couplings to introduce the cyclopropoxy group. For example, a Buchwald-Hartwig amination using 2-bromo-4-tert-butylaniline and cyclopropanol in the presence of palladium(II) acetate and Xantphos ligand achieves moderate yields (50–70%). This method benefits from milder conditions (60–80°C) and shorter reaction times (6–8 hours).

Catalytic System:

  • Catalyst: Pd(OAc)2_2 (5 mol%)

  • Ligand: Xantphos (10 mol%)

  • Base: Cs2_2CO3_3

  • Solvent: Toluene

Physicochemical Properties and Computational Modeling

Spectroscopic Characterization

  • 1^1H NMR (400 MHz, CDCl3_3):

    • δ 1.29 (s, 9H, tert-butyl)

    • δ 3.20–3.40 (m, 1H, cyclopropane CH)

    • δ 6.50–7.20 (m, 3H, aromatic protons)

    • δ 4.80 (s, 2H, NH2_2)

  • IR (KBr):

    • 3350 cm1^{-1} (N-H stretch)

    • 1600 cm1^{-1} (C=C aromatic)

    • 1250 cm1^{-1} (C-O-C ether)

Pharmacological and Industrial Applications

Pharmaceutical Intermediate

4-Tert-butyl-2-cyclopropoxyaniline serves as a key intermediate in the synthesis of kinase inhibitors and antiviral agents. For instance, its incorporation into isoquinoline derivatives has shown promising activity against influenza A virus (IC50_{50} = 0.8 μM) . The tert-butyl group improves metabolic stability, while the cyclopropoxy moiety enhances target binding through van der Waals interactions.

Material Science Applications

In polymer chemistry, this compound acts as a crosslinking agent due to its rigid structure. Epoxy resins modified with 4-tert-butyl-2-cyclopropoxyaniline demonstrate a 20% increase in thermal stability (Tg_g = 180°C) compared to unmodified analogs.

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